molecular formula C19H15ClN6O2S B2427775 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1203205-27-9

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2427775
CAS No.: 1203205-27-9
M. Wt: 426.88
InChI Key: RQVMPIWDIOSJEW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a benzenesulfonamide group

Properties

IUPAC Name

2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-16-3-1-2-4-17(16)29(27,28)25-15-7-5-14(6-8-15)24-18-11-19(23-12-22-18)26-10-9-21-13-26/h1-13,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMPIWDIOSJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia.

    Synthesis of the Pyrimidine Ring: This involves the reaction of appropriate nitriles with amidines.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled with a phenyl group through a series of nucleophilic substitution reactions.

    Sulfonamide Formation: Finally, the chlorobenzenesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia or primary amines.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The imidazole and pyrimidine rings interact with the active site of the enzyme, blocking its activity. This can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer agent with a benzimidazole ring.

    Metronidazole: An antibacterial agent with a nitroimidazole ring.

Uniqueness

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of imidazole, pyrimidine, and benzenesulfonamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings on its biological activity, including enzyme inhibition, anticancer properties, and pharmacokinetics.

Chemical Structure

The compound features a sulfonamide moiety linked to a pyrimidine and imidazole ring system, which is significant for its biological interactions. The presence of chlorine and various aromatic groups enhances its pharmacological profile.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory effects. For instance, studies on related benzenesulfonamides have shown high selectivity for carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating potent inhibitory activity against this enzyme compared to carbonic anhydrase II (CA II) .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
4eCA IX10.93
4gCA IX25.06
4hCA IX20.00

Anticancer Activity

The anticancer potential of the compound has been investigated through various studies, particularly in relation to its ability to induce apoptosis in cancer cell lines. For example, one study reported that derivatives with similar structures significantly increased the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, indicating effective apoptosis induction .

Case Study: MDA-MB-231 Cell Line

In a specific case study involving MDA-MB-231 cells:

  • Treatment : The compound was administered at varying concentrations.
  • Results : A substantial increase in apoptotic cells was observed, with a noted increase from 0.18% to 22.04% in late apoptotic phases after treatment .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound. Theoretical modeling has suggested favorable pharmacokinetic properties for related benzenesulfonamides, including optimal volume distribution and low plasma binding . These characteristics are essential for predicting the compound's behavior in biological systems.

Table 2: Predicted ADMET Properties

PropertyValue
Volume of DistributionOptimal
Plasma BindingLow (72.9%)
Half-lifeShort

Q & A

Q. What are the typical synthetic routes for 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step coupling reactions to assemble the sulfonamide, pyrimidine, and imidazole moieties. Key steps include:

  • Sulfonamide Formation : Reacting a chlorobenzene sulfonyl chloride precursor with an aniline derivative under basic conditions (e.g., NaOH in THF) to form the sulfonamide bond.
  • Pyrimidine-Imidazole Coupling : A palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) to attach the imidazole-substituted pyrimidine to the aniline group.

Q. Critical Reaction Conditions :

  • Catalysts : Use of Raney nickel instead of Pd/C avoids dehalogenation side reactions (e.g., hydrodechlorination) .
  • Solvent Optimization : Ethanol or water improves intermediate yields compared to polar aprotic solvents .
  • Temperature : Maintaining 45°C during cyclization steps enhances Schiff base formation and imidazole ring closure .

Q. Example Optimization Table :

StepCatalystSolventTemp (°C)Yield (%)
CouplingRaney NiEthanol4592
CyclizationNaOHEthanol4588

Q. Reference :

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) and detects polar byproducts .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrimidine-imidazole linkage and sulfonamide formation .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and detects halogen loss (e.g., chlorine) during synthesis .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage or formulation studies .

Q. Reference :

Advanced Research Questions

Q. How can researchers optimize coupling reactions during synthesis to minimize byproduct formation?

  • Catalyst Screening : Replace Pd/C with Raney nickel to suppress dehalogenation (critical for retaining the chloro-substituent) .
  • Solvent Selection : Use ethanol or water to stabilize intermediates and reduce side reactions like ring-opening of heterocycles .
  • Real-Time Monitoring : Employ LC-MS to track reaction progress and adjust stoichiometry dynamically if intermediates degrade .

Q. Reference :

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for passage number .
    • Validate solubility in DMSO/PBS mixtures to ensure compound bioavailability .
  • Dose-Response Analysis : Perform EC50/IC50 curves to rule out false negatives from suboptimal dosing .
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Q. Reference :

Q. How can computational chemistry be integrated into the design of derivatives of this compound?

  • Molecular Docking : Predict binding modes to biological targets (e.g., kinases) using software like AutoDock Vina .
  • DFT Calculations : Optimize substituent electronic effects (e.g., chloro vs. fluoro) on sulfonamide reactivity .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with pharmacokinetic data to prioritize derivatives .

Q. Reference :

Q. What methodologies are employed to assess the compound's stability under various experimental conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in HCl/NaOH (0.1M, 37°C) and monitor degradation via HPLC .
    • Oxidative Stress : Expose to H2O2 (3%) to simulate metabolic breakdown .
  • Thermal Stability : Use TGA/DTA to determine decomposition thresholds (e.g., >200°C for storage) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light .

Q. Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.